molecular formula C8H14O2 B13943040 5-Hydroxy-4-methyl-6-hepten-3-one CAS No. 61141-71-7

5-Hydroxy-4-methyl-6-hepten-3-one

Cat. No.: B13943040
CAS No.: 61141-71-7
M. Wt: 142.20 g/mol
InChI Key: WYZOCBGRTASEMH-UHFFFAOYSA-N
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Description

Identification and Quantification in Botanical Matrices

Recent research has identified 5-Hydroxy-4-methyl-6-hepten-3-one in the seed kernels of Cinnamomum camphora, commonly known as the camphor (B46023) tree. nih.gov A 2024 study focusing on the effects of different pretreatment methods on the chemical properties of Cinnamomum camphora seed kernel extracts (CKEs) revealed the presence of this compound. nih.govresearchgate.net The study utilized various techniques, including solvent extraction, pressure extraction, aqueous extraction, and sub-critical fluid extraction, to separate the oil from other components in the seed kernels. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) analysis of the volatile substances in the extracts confirmed the presence of this compound. nih.govresearchgate.net The relative content of this compound was found to be 38.398 ± 0.209 in CKE pretreated by the aqueous extraction method. nih.gov However, it was not detected in the extracts obtained through solvent extraction, pressure extraction, or sub-critical fluid extraction methods. nih.gov This suggests that the pretreatment method significantly influences the composition of volatile substances in the final extract. nih.govresearchgate.net

Cinnamomum camphora is widely distributed in southern China, South Korea, Japan, and other subtropical Asian countries. nih.gov The seed kernels are rich in lipids, protein, and carbohydrates, as well as various bioactive components like phenolic acids, flavonoids, and alkaloids. nih.gov The identification of this compound adds to the growing body of knowledge on the complex chemical composition of this plant species.

Table 1: Volatile Compounds Identified in Cinnamomum camphora Seed Kernel Extracts

CompoundMolecular FormulaCKE-AECKE-SECKE-PECKE-SCFE
This compoundC8H14O238.398 ± 0.209ndndnd
2-(formyloxy)-1-phenyl-ethanoneC9H8O30.002 ± 0.000 b0.006 ± 0.001 a0.003 ± 0.000 a0.001 ± 0.000 c
Data sourced from a 2024 study on Cinnamomum camphora seed kernel extracts. nih.gov "nd" indicates not detected.

The compound this compound has been identified as a volatile constituent in the unripe fruit of Pouteria caimito, commonly known as abiu. researchgate.netproquest.com A study analyzing the hexane (B92381) extract from various parts of the abiu plant—including shoot leaves, mature leaves, unripe fruit, ripe fruit pulp, ripe fruit peel, and seeds—utilized gas chromatography-mass spectrometry (GC-MS) to determine the volatile compound content. researchgate.netproquest.com

The results indicated that the volatile compounds in the unripe fruit included this compound, alongside methylcyclopentane, 2-hexenal, and 3-hexanol. researchgate.net This compound was also found to be a dominant volatile in the shoot leaves, along with methylcyclopentane. researchgate.net In contrast, the ripe fruit pulp was characterized by other ketones, aldehydes like hexanal (B45976) and 2-hexenal, and the alcohol 3-hexanol, which are associated with the aroma of the ripening fruit. researchgate.netresearchgate.net The presence of this compound in the unripe fruit suggests a potential role in the plant's defense mechanisms or as a precursor to aroma compounds that develop during ripening. researchgate.net

Pouteria caimito is a tropical fruit tree native to the Amazon region and is valued for its sweet, translucent pulp. tandfonline.com The fruit and other parts of the plant are known to contain various bioactive compounds. researchgate.nettandfonline.com

Table 2: Identification of this compound in Pouteria caimito

Plant PartCompound Identified
Unripe FruitThis compound
Shoot LeavesThis compound
Data from a study on the volatile compounds in various parts of the abiu plant. researchgate.net

Investigations into the phytochemical composition of Alternanthera sessilis, also known as sessile joyweed, have revealed the presence of a wide array of secondary metabolites. researchgate.netarcjournals.orgnepjol.infophcogres.comtsijournals.com While these studies have confirmed the existence of alkaloids, flavonoids, terpenoids, tannins, saponins, and quinones in various extracts (aqueous, acetone, methanol, and ethanol) of the leaves, the specific compound this compound has not been explicitly identified in the available literature. researchgate.netarcjournals.orgnepjol.infophcogres.comtsijournals.com

Qualitative phytochemical screening has been the primary method of analysis in these studies, indicating the presence of broad classes of compounds rather than individual chemical constituents. researchgate.netarcjournals.orgnepjol.infotsijournals.com For instance, some studies have noted the presence of quinones in all tested extracts of A. sessilis leaves. researchgate.netarcjournals.org Another study reported the absence of alkaloids in this species. tsijournals.com More detailed analysis using techniques like GC-MS would be necessary to confirm the presence or absence of this compound in Alternanthera sessilis.

Alternanthera sessilis is a popular leafy vegetable and is used in traditional medicine in Southeast Asia. arcjournals.orgphcogres.com

Analyses of the volatile constituents of Saussurea costus roots, a well-known medicinal plant in Ayurveda, have identified a rich and complex mixture of compounds. researchgate.netnih.govnih.gov The essential oil is primarily composed of sesquiterpenoids. frontiersin.org Studies utilizing hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) have provided detailed profiles of the volatile components. researchgate.netnih.govnih.gov

While these analyses have identified numerous aldehydes, ketones, and alcohols, including dehydrocostus lactone and elemol, the compound this compound has not been reported as a constituent of the volatile oil from Saussurea costus roots in the reviewed literature. researchgate.netnih.govnih.govfrontiersin.orgnih.gov The major identified compounds vary but often include (7Z, 10Z, 13Z)-7, 10, 13-hexadecatrienal and dehydrocostus lactone. researchgate.netnih.govnih.gov The chemical composition can differ based on the geographical origin of the plant. nih.govnih.gov

Saussurea costus is a critically endangered species native to the Himalayan region and is highly valued for its aromatic and medicinal properties. pugetsound.edu

Detection in Fermented Food Systems

The fermentation process in bread making significantly influences the formation of volatile compounds that contribute to its characteristic aroma and flavor. Studies on the volatile profiles of whole-meal wheat bread have identified a wide range of compounds, including aldehydes, alcohols, ketones, and esters. ums.edu.myresearchgate.netresearchgate.netnih.govmdpi.com

The composition of these volatiles is affected by factors such as fermentation temperature, yeast levels, and the type of sourdough used. ums.edu.myresearchgate.netresearchgate.netnih.govmdpi.com While numerous ketones are formed during fermentation and baking, the specific compound this compound has not been explicitly identified in the volatile profiles of whole wheat bread reported in the reviewed scientific literature. ums.edu.myresearchgate.netresearchgate.netnih.govmdpi.com Common ketones found include 2,3-butanedione (B143835) and 3-hydroxy-2-butanone. ums.edu.myresearchgate.net The volatile profile is a complex interplay of yeast metabolism, lipid oxidation, and Maillard reactions. ums.edu.myresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61141-71-7

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-hydroxy-4-methylhept-6-en-3-one

InChI

InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h4,6-7,9H,1,5H2,2-3H3

InChI Key

WYZOCBGRTASEMH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(C=C)O

Origin of Product

United States

Natural Occurrence, Distribution, and Ecological Context Investigations

Characterization in Animal Semiochemical Studies

The investigation of chemical communication in mammals, particularly in elusive and powerful carnivores like those of the Panthera genus, presents considerable challenges. The analysis of scent marks, which are often a complex mixture of urine, glandular secretions, and lipids, requires sophisticated analytical techniques to identify individual components. nih.gov

Current scientific literature on the chemical composition of scent marks from Panthera species, such as lions (Panthera leo) and tigers (Panthera tigris), does not explicitly identify 5-Hydroxy-4-methyl-6-hepten-3-one as a constituent. nih.govnih.govresearchgate.netnih.govresearchgate.net Studies have successfully identified a diverse array of other volatile organic compounds.

For instance, research on Siberian tiger (Panthera tigris altaica) marking fluid has identified 32 VOCs, with compounds like 2-acetyl-1-pyrroline (B57270) being characteristic of the tiger's scent. nih.govdoaj.orgresearchgate.net Similarly, studies on lion (Panthera leo) marking fluid have identified 28 VOCs, with key odorants including 2,5-dimethylpyrazine, 4-methylphenol, and 3-methylcyclopentanone. nih.govresearchgate.net

While a multitude of ketones, aldehydes, alcohols, and other compounds have been cataloged in the scent marks of these felines, this compound is conspicuously absent from these lists. This could indicate that the compound is not present, is present in concentrations below the detection limits of the analytical methods used, or has yet to be identified in ongoing research.

Table 1: Selected Volatile Organic Compounds Identified in Panthera Scent Marks

Compound Species in Which Identified Reference
2-Acetyl-1-pyrroline Tiger (Panthera tigris) nih.govdoaj.orgresearchgate.net
2,5-Dimethylpyrazine Lion (Panthera leo) nih.govresearchgate.net
4-Methylphenol Lion (Panthera leo) nih.govresearchgate.net
3-Methylcyclopentanone Lion (Panthera leo) nih.govresearchgate.net
2-Butanone (B6335102) Lion (Panthera leo) nih.govoup.com
Acetone Lion (Panthera leo) nih.govoup.com
(R)-3-Methyl-2-octanone Tiger (Panthera tigris) nih.gov
(S)-(+)-(Z)-6-Dodecen-4-olide Tiger (Panthera tigris) nih.gov

Due to the lack of detection of this compound in published studies of Panthera scent marks, no data is available for a comparative analysis of its concentration in biological samples within the context of chemical communication.

However, comparative analyses have been conducted for other identified compounds. For example, in lions, the absolute content of 2-butanone has been found to be significantly higher in the urine of males compared to females, while females have a significantly higher relative content of acetone. nih.govoup.com Such differences in the chemical profile of scent marks between sexes are crucial for conveying reproductive and social status.

Research on Factors Influencing Natural Abundance and Variability

The natural abundance and variability of semiochemicals in mammals are influenced by a multitude of factors. While specific research on what might influence the abundance of this compound is unavailable, general principles of mammalian semiochemistry can be applied.

These influencing factors include:

Reproductive Status: The hormonal state of an animal, particularly in relation to estrus cycles and pregnancy, can significantly alter the chemical composition of its scent marks. researchgate.net

Social Status: Dominance hierarchies and social interactions can influence the production and deposition of semiochemicals.

Genetics: Individual genetic makeup contributes to a unique "odor profile" or "signature mixture" that allows for individual recognition. researchgate.net

Environment: The environment can play a role in the degradation and persistence of scent marks. The lipid fraction in tiger marking fluid, for example, helps to prolong the release of the volatile message. nih.govresearchgate.net

Biosynthetic Pathways and Formation Mechanisms Research

Proposed Biogenetic Routes to 5-Hydroxy-4-methyl-6-hepten-3-one

Direct experimental evidence outlining the complete biosynthetic pathway of this compound is not yet extensively documented in scientific literature. However, based on the chemical structure of the molecule and established biochemical reactions, a plausible biogenetic route can be proposed. The core structure suggests a formation mechanism analogous to the biosynthesis of other polyketides or fatty acid-derived compounds.

A likely pathway involves an aldol (B89426) addition reaction, a fundamental carbon-carbon bond-forming reaction in biochemistry. In this proposed route, two smaller precursor molecules would be joined together. Based on the chemical synthesis of the closely related compound, 5-hydroxy-4-methyl-3-heptanone (sitophilure), the likely precursors are a three-carbon ketone unit and a four-carbon aldehyde or ketone unit. Specifically, the reaction could involve the enolate of pentan-3-one (a five-carbon ketone that could be biochemically modified) and a derivative of butenal.

The presence of the vinyl group (the 6-hepten moiety) suggests a final dehydration or a related enzymatic step to introduce the double bond. The stereochemistry of the final product, which can exist as multiple stereoisomers, would be tightly controlled by the specific enzymes catalyzing these reactions.

Enzymatic Systems Implicated in its Natural Synthesis

While specific enzymes responsible for the biosynthesis of this compound have not been definitively isolated and characterized, studies on the synthesis of its analogs provide strong indications of the types of enzymatic systems involved. The synthesis of the stereoisomers of 5-hydroxy-4-methyl-3-heptanone, an aggregation pheromone of several weevil species, has been successfully achieved using biocatalytic methods. anu.edu.auresearchgate.net These studies highlight the potential roles of several key enzyme classes:

Ketoreductases: The reduction of a ketone group to a hydroxyl group is a critical step in the formation of this molecule. NADPH-dependent ketoreductases are strong candidates for catalyzing this stereospecific reduction, as demonstrated in the synthesis of sitophilure (B1203871). anu.edu.au

Lipases: These enzymes have been utilized in the kinetic resolution of racemic mixtures of 5-hydroxy-4-methyl-3-heptanone, indicating their ability to selectively act on specific stereoisomers. anu.edu.au In a biosynthetic context, lipases or similar hydrolases could be involved in the release of the final product from a larger precursor or in modifying the molecule.

Aldolases: These enzymes catalyze aldol reactions, which are fundamental to the proposed biogenetic route. An aldolase (B8822740) would be responsible for the initial carbon-carbon bond formation between the precursor molecules.

Dehydratases: The introduction of the double bond at the C6-C7 position likely involves an enzymatic dehydration step, catalyzed by a dehydratase, to eliminate a water molecule.

The use of whole tissues from organisms like carrots (Daucus carota), eggplants (Solanum melongena), and oyster mushrooms (Pleurotus ostreatus) to synthesize stereoisomers of 5-hydroxy-4-methyl-3-heptanone strongly suggests the presence of a suite of enzymes within these organisms capable of carrying out the necessary transformations. researchgate.net

Precursor Identification and Metabolic Tracing Studies

Definitive precursor identification for this compound through metabolic tracing studies with isotopically labeled compounds has not been reported in the available literature. However, based on the proposed biogenetic route and the chemical synthesis of its analogs, the likely primary precursors can be inferred.

The carbon backbone of this compound is an eight-carbon chain. This structure can be hypothetically dissected into smaller, common metabolic building blocks. The most plausible precursors are derived from fatty acid metabolism or the metabolism of amino acids.

Potential Precursor Rationale
Propionyl-CoACould serve as the starter unit, providing the first three carbons.
Acetyl-CoATwo units could be condensed to form a four-carbon unit.
Butyryl-CoACould serve as a four-carbon building block.
Amino Acids (e.g., Isoleucine, Valine)Their degradation pathways can lead to the formation of propionyl-CoA and other short-chain acyl-CoAs that could serve as precursors.

To definitively confirm these precursors, metabolic tracing studies would be required. This would involve feeding an organism known to produce this compound with isotopically labeled versions of these potential precursors (e.g., ¹³C or ¹⁴C labeled) and then analyzing the resulting this compound to determine the incorporation of the label.

Theoretical Models of Biological Formation

Currently, there are no specific, published theoretical models that detail the complete biological formation of this compound. The development of such models would necessitate a more thorough understanding of the specific enzymes and the sequence of reactions involved in its biosynthesis.

However, based on the principles of polyketide and fatty acid biosynthesis, a general theoretical framework can be conceptualized. This model would involve the sequential condensation of short-chain acyl-CoA precursors, catalyzed by a multi-enzyme complex similar to a polyketide synthase (PKS) or a fatty acid synthase (FAS).

A hypothetical model could involve the following steps:

Chain Initiation: Loading of a starter unit, likely propionyl-CoA, onto the synthase complex.

Chain Elongation: A series of condensation reactions with extender units, such as malonyl-CoA (derived from acetyl-CoA), to build the carbon chain.

Reductions and Dehydrations: Ketoreduction and dehydration steps at specific points during chain elongation to introduce the hydroxyl group and the double bond.

Chain Termination and Release: Cleavage of the final product from the enzyme complex.

Computational modeling and quantum chemical calculations could be employed in the future to explore the feasibility of different reaction pathways and to predict the stereochemical outcomes of the enzymatic reactions, once the specific enzymes have been identified.

Chemical Synthesis and Methodological Advancements

Established Synthetic Routes to 5-Hydroxy-4-methyl-6-hepten-3-one

An established and general route for the synthesis of the α-methyl-β-hydroxy-γ-alkenyl ketone system, including this compound, was developed by Smith and Levenberg in 1981. pherobase.combeilstein-journals.orguni-lj.si This foundational method is predicated on the aldol (B89426) addition of a pre-formed lithium enolate with an α,β-unsaturated aldehyde.

The reaction involves the deprotonation of 3-pentanone (B124093) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). youtube.comreddit.com This process quantitatively generates the lithium enolate. Subsequent addition of acrolein (prop-2-enal) to this solution results in a nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. youtube.comchemtube3d.com A final aqueous workup protonates the resulting alkoxide to yield the target β-hydroxy ketone, this compound. The use of pre-formed lithium enolates is crucial for preventing uncontrolled self-condensation and ensuring a directed, cross-aldol reaction. youtube.com

Reaction Scheme:

Enolate Formation: 3-Pentanone is treated with LDA in THF at -78 °C to form the corresponding lithium enolate.

Aldol Addition: Acrolein is added to the enolate solution, and the reaction mixture is stirred at low temperature.

Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) to afford this compound.

Development of Novel Synthetic Strategies

While the lithium enolate-based aldol addition is a robust and established method, modern organic synthesis continually seeks strategies with improved atom economy, milder conditions, and enhanced catalytic efficiency. Novel strategies applicable to the synthesis of this compound are emerging from broader advancements in C-C bond formation.

One such strategy involves sequential, one-pot reactions. For instance, a reaction could be designed that first involves an aldol condensation, followed in the same vessel by a transition-metal-catalyzed addition. Although a direct application to the target molecule is not prominent, a similar sequence involving the aldol condensation of aldehydes with methyl ketones followed by a rhodium-catalyzed addition of arylboronic acids has been demonstrated for the synthesis of other β-substituted ketones. beilstein-journals.org Adapting such a sequence could provide a more streamlined approach compared to the classical step-wise method.

Another innovative approach is the catalytic generation of activated carboxylates from epoxyaldehydes, which can then react to form β-hydroxy esters. nih.gov While this produces an ester instead of a ketone, it represents a catalytic, waste-free synthetic design that could potentially be adapted for ketone synthesis.

Stereoselective Synthesis of this compound and its Stereoisomers

The aldol reaction between 3-pentanone and acrolein creates two new stereogenic centers at carbons 4 and 5, meaning four possible stereoisomers can be formed (two diastereomeric pairs of enantiomers: syn and anti). Controlling the relative (syn/anti) and absolute (R/S) stereochemistry is a primary goal of modern synthetic methods.

The diastereoselectivity of the aldol reaction is highly dependent on the geometry of the enolate (E or Z) and the nature of the cation. nih.gov The reaction is believed to proceed through a six-membered, chair-like cyclic transition state, known as the Zimmerman-Traxler model. nih.gov

A (Z)-enolate typically leads to the syn-aldol product .

An (E)-enolate typically leads to the anti-aldol product .

The ratio of (E) to (Z) enolates of 3-pentanone can be influenced by the choice of base and reaction conditions. Furthermore, the use of boron enolates, instead of lithium enolates, can significantly amplify the steric interactions in the transition state, often leading to higher levels of diastereoselectivity. nih.gov Chiral auxiliaries attached to the ketone can also direct the stereochemical outcome in a predictable manner, though this requires additional synthetic steps for attachment and removal. khanacademy.org

Table 1: Approaches to Diastereoselective Aldol Synthesis

Enolate Type Key Reagents Expected Major Product Rationale
Lithium (Z)-Enolate LDA, HMPA syn-5-Hydroxy-4-methyl-6-hepten-3-one The (Z)-enolate prefers a transition state where the vinyl group of acrolein is equatorial, leading to syn diastereomer.
Lithium (E)-Enolate LiHMDS anti-5-Hydroxy-4-methyl-6-hepten-3-one The (E)-enolate favors a transition state placing the vinyl group axial to avoid steric clash, yielding the anti product.
Boron (Z)-Enolate 9-BBN-OTf, Et3N High syn selectivity Boron's shorter bond lengths compared to lithium create a more compact transition state, enhancing diastereoselection. nih.gov

Catalytic Approaches in this compound Synthesis

Moving beyond stoichiometric control, catalytic asymmetric methods offer a more elegant and atom-economical approach to obtaining single enantiomers of the target compound. These methods use a small amount of a chiral catalyst to generate the desired stereoisomer.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Proline and its derivatives are highly effective catalysts for direct asymmetric aldol reactions. nih.gov The proposed mechanism involves the formation of a chiral enamine intermediate from the reaction of the catalyst (proline) and the ketone (3-pentanone). This enamine then attacks the aldehyde (acrolein), which is activated via hydrogen bonding to the carboxylic acid group of the proline catalyst. This dual-activation within a well-organized transition state allows for high levels of stereocontrol. nih.gov

Chiral Lewis Acid Catalysis: Another major strategy is the use of a chiral Lewis acid to coordinate with the aldehyde, rendering it more electrophilic and creating a chiral environment. The subsequent attack by an enolate or, more commonly, a silyl (B83357) enol ether (in a Mukaiyama aldol reaction) proceeds with high enantioselectivity. uni-lj.si Various catalytic systems based on metals like titanium, silver, or bismuth in complex with chiral ligands have been developed for this purpose. uni-lj.si

Table 2: Catalytic Asymmetric Strategies for Aldol Reactions

Catalyst Type Example Catalyst Reaction Type Mechanism Highlights
Organocatalyst L-Proline Direct Asymmetric Aldol Forms a chiral enamine intermediate; directs attack via a hydrogen-bonded transition state. nih.gov
Chiral Lewis Acid BINOL-Titanium Complex Mukaiyama Asymmetric Aldol Activates aldehyde and creates a chiral pocket to control the facial selectivity of the enolsilane attack.
Chiral Lithium Amide Chiral Tetramine-Li Complex Direct Asymmetric Aldol Forms mixed aggregates with the lithium enolate to create a chiral reactive species. khanacademy.org

Reaction Mechanism Elucidation in Synthetic Contexts

The mechanism of the aldol addition dictates the stereochemical outcome. For the established route using a pre-formed lithium enolate of 3-pentanone, the reaction with acrolein is best rationalized by the Zimmerman-Traxler model. chemtube3d.com

Enolate Formation: LDA, a bulky base, abstracts an α-proton from 3-pentanone to form the lithium enolate. The stereochemistry of the resulting enolate (E vs. Z) is a critical factor.

Complexation and Transition State: The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the approaching acrolein. This brings the reactants together into a cyclic, chair-like six-membered transition state.

Stereodetermining C-C Bond Formation: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde. The substituents on the chair-like transition state adopt positions that minimize steric strain. The preference for placing the larger substituent (the vinyl group from acrolein) in an equatorial position determines the relative stereochemistry (syn or anti) of the newly formed stereocenters.

Product Formation: The C-C bond formation yields a lithium alkoxide intermediate, which is then protonated during aqueous workup to give the final β-hydroxy ketone product.

In catalytic asymmetric versions, the mechanism is dictated by the catalyst. For proline catalysis, the key intermediate is a chiral enamine, and the transition state is a complex assembly held together by hydrogen bonds, which effectively shields one face of the enamine and controls the trajectory of the incoming aldehyde. nih.gov

Advanced Analytical Methodologies for Chemical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like 5-Hydroxy-4-methyl-6-hepten-3-one. This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. The GC separates individual components from a mixture based on their volatility and interaction with a stationary phase, while the MS fragments the eluted components into ions, creating a unique mass spectrum that serves as a chemical fingerprint.

Optimizing GC parameters is critical to achieve good resolution, peak shape, and sensitivity for this compound. Key parameters include the choice of capillary column, temperature programming, carrier gas flow rate, and injection mode.

Capillary Column: The choice of the stationary phase is paramount. For a moderately polar compound like this compound, which contains both a ketone and a hydroxyl group, a mid-polarity column, such as one coated with a phase containing a percentage of phenyl and/or cyanopropyl polysiloxane, is often suitable. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) can also be used, but polar columns may offer better selectivity.

Temperature Program: A programmed temperature ramp is typically employed to ensure the efficient elution of compounds with varying volatilities. An initial low temperature allows for the trapping of volatile components at the head of the column, followed by a gradual increase in temperature to elute the target analyte and other less volatile compounds.

Carrier Gas: Helium is the most common carrier gas, offering a good balance between efficiency and speed. The flow rate is optimized to achieve the best separation efficiency (lowest plate height).

Retention Index: The Kovats retention index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkanes. This value helps in the tentative identification of the compound by comparing it against databases. For the related compound 6-methyl-5-hepten-2-one, literature values for the Kovats RI are available on both polar and non-polar columns, demonstrating the importance of this parameter in compound identification nist.gov.

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

ParameterTypical SettingPurpose
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)Provides good separation for a wide range of volatile and semi-volatile compounds.
Carrier GasHelium at 1.0 mL/minInert gas to carry the sample through the column; constant flow ensures reproducible retention times.
Oven ProgramStart at 40°C (hold 2 min), ramp to 250°C at 5°C/min (hold 5 min)Separates compounds based on boiling point; allows for elution of a wide range of analytes.
Injector Temperature250°CEnsures rapid and complete vaporization of the sample.
MS Transfer Line280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp230°COptimal temperature for ionization.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Mass Rangem/z 40-450Scans a wide range of mass-to-charge ratios to detect relevant fragment ions.

Upon entering the mass spectrometer, molecules of this compound are bombarded with high-energy electrons, typically at 70 eV. This process removes an electron, forming an energetically unstable molecular ion (M•+). This molecular ion subsequently breaks apart into smaller, characteristic fragment ions chemguide.co.uklibretexts.org. The analysis of this fragmentation pattern is key to confirming the compound's structure.

For this compound (molar mass: 142.20 g/mol ), the fragmentation is dictated by its functional groups: a ketone, a secondary alcohol, and an alkene.

Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group libretexts.orglibretexts.org. This results in the formation of stable acylium ions.

Cleavage between C3-C4 would yield an acylium ion [CH3CH2CO]+ at m/z 57.

Cleavage between C2-C3 would yield an acylium ion [CH3(CH=CH2)CH(OH)CH(CH3)CO]+.

McLafferty Rearrangement: Ketones with a gamma-hydrogen can undergo a McLafferty rearrangement, but the structure of this compound does not favor this pathway.

Loss of Water: Alcohols readily lose a water molecule (18 Da) from the molecular ion, especially under EI conditions. This would result in a fragment ion at m/z 124 (M-18).

Other Fragmentations: Cleavage of the side chains can also occur. The loss of a methyl group (CH3, 15 Da) would lead to a fragment at m/z 127, while the loss of an ethyl group (C2H5, 29 Da) would result in a fragment at m/z 113.

Table 2: Predicted Mass Spectral Fragments for this compound

m/z (Mass-to-Charge Ratio)Predicted Fragment IonFragmentation Pathway
142[C8H14O2]•+Molecular Ion (M•+)
127[M - CH3]•+Loss of a methyl group
124[M - H2O]•+Loss of water from the hydroxyl group
113[M - C2H5]•+Loss of an ethyl group
57[CH3CH2CO]+Alpha-cleavage at the C3-C4 bond

Application of Hyphenated Techniques in Volatile Compound Profiling (e.g., GC-FID, GC-Olfactometry)

While GC-MS is excellent for identification, other hyphenated techniques provide complementary information.

Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range. It is often used for the quantification of compounds once they have been identified by GC-MS. The response of the FID is proportional to the number of carbon atoms in the analyte, making it a robust tool for quantitative analysis.

Gas Chromatography-Olfactometry (GC-O): This technique is indispensable for characterizing the sensory properties of volatile compounds. The effluent from the GC column is split between a conventional detector (like FID or MS) and a sniffing port where a trained sensory panelist can detect and describe the odor of each compound as it elutes pfigueiredo.orgnih.gov. This allows for the direct correlation of a specific chromatographic peak with its odor character. For a compound like this compound, GC-O would be used to determine its specific aroma profile, which is crucial in flavor and fragrance research nih.govmdpi.com. Different GC-O methodologies, such as Aroma Extract Dilution Analysis (AEDA), can be applied to rank the odor potency of the volatile compounds present in a sample pfigueiredo.orgmdpi.com.

Sample Preparation and Extraction Methodologies for Complex Matrices

Extracting this compound from complex matrices such as food, beverages, or environmental samples is a critical first step before instrumental analysis. The chosen method aims to isolate and concentrate the analyte while removing interfering substances.

Solvent extraction is a conventional and widely used method for isolating organic compounds.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. An organic solvent, such as dichloromethane or diethyl ether, is chosen based on its ability to dissolve this compound while being immiscible with the sample matrix (often aqueous).

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid adsorbent packed in a cartridge to trap the analyte from a liquid sample. The analyte is later eluted with a small volume of an appropriate solvent. For a moderately polar compound, a reversed-phase sorbent (like C18) or a polar sorbent (like silica) could be employed, depending on the sample matrix. This method reduces solvent consumption and can provide cleaner extracts compared to LLE.

Table 3: Comparison of Common Extraction Solvents

SolventPolarityBoiling Point (°C)Advantages
DichloromethanePolar aprotic39.6Excellent solvent for a wide range of organic compounds.
Diethyl EtherNonpolar34.6Good for extracting less polar compounds; highly volatile.
Ethyl AcetateModerately polar77.1Less toxic than chlorinated solvents; effective for moderately polar compounds.
Hexane (B92381)Nonpolar69.0Used for extracting nonpolar compounds; often used in conjunction with more polar solvents.

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent nih.gov. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.

Advantages of SFE: Supercritical CO2 is non-toxic, non-flammable, inexpensive, and can be easily removed from the extract by depressurization. The solvating power of the fluid can be finely tuned by changing the pressure and temperature, allowing for selective extraction of target compounds nih.gov.

Application for this compound: SFE is particularly well-suited for extracting thermally labile and volatile compounds from solid matrices. To extract a moderately polar compound like this compound, a small amount of a polar co-solvent (modifier), such as ethanol or methanol, may be added to the supercritical CO2 to increase its solvating power csic.es. This technique offers significant benefits over traditional solvent extraction, including shorter extraction times, higher selectivity, and reduced environmental impact nih.gov.

Cold Pressing and Aqueous Extraction Methodologies

The isolation of this compound from a sample matrix is a critical first step in its characterization. The choice of extraction method depends on the nature of the matrix and the stability of the compound. Cold pressing and aqueous extraction are two methods that can be considered, particularly when the compound is present in a biological or natural product matrix.

Cold Pressing

Cold pressing is a mechanical extraction technique that avoids the use of heat and chemical solvents, thereby preserving the integrity of thermolabile and chemically sensitive compounds. vriaroma.comextractionmagazine.comvigreentech.com This method is particularly suitable for obtaining oils and other components from seeds, fruits, and other plant materials. vriaroma.comallinexporters.com The process involves the use of a hydraulic or mechanical press to exert significant pressure on the source material, physically squeezing out the desired compounds. extractionmagazine.comvigreentech.com

The primary advantage of cold pressing is the preservation of the compound in its natural state, minimizing degradation or isomerization that can be induced by heat. extractionmagazine.com For a compound like this compound, which contains both a hydroxyl group and a double bond, avoiding high temperatures is crucial to prevent dehydration or other unwanted reactions. The efficiency of cold pressing is influenced by factors such as the moisture content of the material, the applied pressure, and the duration of pressing.

Aqueous Extraction

Aqueous extraction is a method that utilizes water as a solvent to extract water-soluble and some partially soluble organic compounds from a solid or liquid matrix. mdpi.com This technique is environmentally friendly and can be effective for polar compounds like this compound, owing to its hydroxyl group. The efficiency of aqueous extraction can be enhanced by modifying the pH of the water, which can influence the solubility of the target compound.

For volatile organic compounds, a specialized technique known as spray extraction can be employed, where fine droplets of an aqueous solution are sprayed into a chamber, increasing the surface area for extraction into a gas phase for subsequent analysis. acs.orgacs.orgaip.org While this compound is not extremely volatile, this principle of maximizing surface area can be adapted in liquid-liquid aqueous extraction protocols.

A comparative overview of these two methods is presented in the table below.

FeatureCold PressingAqueous Extraction
Principle Mechanical forceSolvent partitioning (water)
Heat Application Minimal to noneCan be performed at various temperatures
Solvent Used NoneWater
Compound Stability High preservation of thermolabile compoundsGood for polar compounds, risk of hydrolysis
Selectivity Dependent on the physical properties of the matrixDependent on the solubility of the compound
Environmental Impact LowVery low (uses water as solvent)

Spectroscopic Analysis in Structural Elucidation Research (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in a molecule, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include:

A doublet for the terminal methyl group of the heptene chain.

Multiplets for the methine protons, including the one attached to the hydroxyl-bearing carbon and the vinylic protons.

A signal for the hydroxyl proton, the chemical shift of which would be concentration and solvent dependent.

Signals for the methyl and ethyl groups attached to the carbonyl function.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift (typically in the range of 190-215 ppm for ketones). pressbooks.publibretexts.org The carbons of the double bond and the carbon bearing the hydroxyl group would also have distinctive chemical shifts.

The following table provides hypothetical ¹³C NMR chemical shift data for this compound, based on typical values for similar functional groups.

Carbon AtomHypothetical Chemical Shift (ppm)
C1 (CH₃-C=O)~25-35
C2 (C=O)~205-215
C3 (CH-OH)~65-75
C4 (CH-CH₃)~40-50
C5 (CH₃ attached to C4)~15-25
C6 (=CH)~120-140
C7 (=CH₂)~110-125
C8 (CH₃-CH=)~15-20

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. obera.fr For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C=O stretch: A strong, sharp band around 1710-1665 cm⁻¹ for the α,β-unsaturated ketone. orgchemboulder.com

C=C stretch: A band in the region of 1600-1680 cm⁻¹ for the carbon-carbon double bond.

C-H stretches: Bands below 3000 cm⁻¹ for sp³ hybridized C-H bonds and above 3000 cm⁻¹ for sp² hybridized C-H bonds.

The combination of NMR and IR data would allow for the unambiguous confirmation of the structure of this compound.

Method Validation and Quantitative Performance Assessment for this compound

Once a method for the analysis of this compound has been developed, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose. researchgate.net Method validation is a critical component of quality assurance in analytical chemistry. The key performance parameters that are assessed during method validation include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A typical validation summary for a hypothetical HPLC-UV method for the quantification of this compound is presented below.

Performance ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.999
Range Defined by linearity1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5%
Precision (RSD) ≤ 5%2.3%
LOD Signal-to-Noise ≥ 30.2 µg/mL
LOQ Signal-to-Noise ≥ 100.7 µg/mL
Robustness No significant change in resultsPassed

The successful validation of an analytical method provides confidence in the data generated and ensures its suitability for routine analysis and research applications.

Role in Volatile Organic Compound Profiles and Sensory Research

Contribution to Aroma and Flavor Signatures in Food Science

The aroma and flavor of food products are determined by a complex mixture of volatile compounds. Ketones, as a class, are significant contributors to the sensory profiles of many foods, including dairy products, fruits, and roasted goods. They can impart fruity, floral, creamy, or buttery notes.

Despite comprehensive analyses of the volatile compounds in widely consumed products like coffee and cocoa, 5-Hydroxy-4-methyl-6-hepten-3-one has not been reported as a constituent. The flavor of cocoa, for instance, is derived from hundreds of VOCs, including alcohols, aldehydes, esters, and pyrazines, which are formed during fermentation, drying, and roasting. pensoft.netnih.gov Similarly, over 1,000 volatile compounds have been identified in roasted coffee, with pyrazines and sulfur-containing compounds being major contributors to its characteristic aroma. foodsciencejournal.com The absence of this compound in such detailed profiles indicates it is not a recognized contributor to these specific food signatures.

Table 1: Major Classes of Volatile Compounds Identified in Roasted Coffee and Cocoa
Chemical ClassGeneral Aroma ContributionFound in CoffeeFound in Cocoa
Pyrazines Roasted, nutty, cocoa-likeYes foodsciencejournal.commdpi.comYes nih.govmdpi.com
Aldehydes Green, fruity, maltyYes foodsciencejournal.comYes mdpi.com
Furans Caramel, sweet, burntYes foodsciencejournal.commdpi.comYes mdpi.com
Ketones Buttery, fruity, creamyYes foodsciencejournal.comnih.govYes mdpi.com
Alcohols Floral, fruity, pungentYes mdpi.comYes pensoft.net
Esters Fruity, sweetYes foodsciencejournal.comYes nih.gov
Acids Sour, pungentYes mdpi.comYes mdpi.com

Volatile Compound Profiling in Plant Physiology and Development (e.g., Fruit Ripening)

Plants produce a vast array of volatile organic compounds that play crucial roles in defense, pollination, and as indicators of physiological status, such as fruit ripening. While there is extensive research into these profiles, this compound has not been documented as a naturally occurring volatile in common plant studies, including those on fruit development.

Interestingly, research into insect pheromones has touched upon a structurally similar, saturated analog, 5-hydroxy-4-methyl-3-heptanone. One study detailed the synthesis of its four stereoisomers using whole plant tissues, such as carrot (Daucus carota), as biocatalysts. researchgate.net Another investigation identified (4S,5S)-5-hydroxy-4-methyl-3-heptanone as a male-specific pheromone in the lucerne weevil (Sitona discoideus). researchgate.net These findings, while not directly related to the plant's own physiology, highlight a potential biosynthetic pathway and a role in plant-insect interactions for a closely related molecule.

A study on the volatile compounds in the female and male buds of Trichosanthes anguina (snake gourd) utilized headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify differences in their chemical profiles, but this compound was not among the compounds detected. nih.gov

Investigation of Environmental and Processing Factors on Volatile Emissions

Environmental conditions and processing steps are critical factors that significantly alter the volatile profile of natural products. In food science, processes like fermentation, roasting, and high-pressure treatment can generate or degrade key aroma compounds.

Roasting: In coffee and cocoa production, roasting is a key step for flavor development through Maillard reactions and Strecker degradation. nih.gov These reactions lead to a significant increase in the concentration of compound classes like pyrazines, aldehydes, and furans, while others, such as certain acids, may decrease. mdpi.com

Fermentation: The fermentation of cocoa beans is essential for developing flavor precursors. Microbial activity from yeasts and bacteria generates a host of volatile compounds, including alcohols, esters, and acids, that define the final flavor profile. pensoft.netnih.gov

High-Pressure Processing (HHP): HHP is a non-thermal preservation method that can influence the volatile profile of foods. Studies on fruit juices have shown that HHP can significantly alter the concentration of ketones, though the effect varies with the specific compound and processing parameters. nih.gov

While these findings apply to VOCs in general, the specific impact of these factors on this compound emissions cannot be detailed, as it has not been identified in the matrices subjected to these processes.

Chemoanalytical Approaches to Sensory Perception Studies

The study of a volatile compound's role in sensory perception requires a combination of advanced analytical and sensory evaluation techniques.

Identification and Quantification: The primary method for identifying and quantifying volatile compounds in a complex mixture is Gas Chromatography-Mass Spectrometry (GC-MS). To extract and concentrate volatiles from a sample, a technique called Solid Phase Micro-Extraction (SPME) is commonly employed, particularly in the analysis of coffee, cocoa, and plant materials. nih.govnih.govnih.gov

Table 2: Common Chemoanalytical Techniques for Volatile Compound Analysis
TechniquePurposeApplication Example
SPME-GC-MS Extraction, Separation, Identification, and Quantification of VolatilesAnalysis of volatile compounds in coffee, cocoa, and plant buds. nih.govnih.govnih.gov
GC-Olfactometry (GC-O) Links specific volatile compounds to their perceived aromaIdentifying key aroma-active compounds in roasted cocoa beans. researchgate.net
Electroantennography (EAG) Measures the response of an insect's antenna to an odorantStudying the detection of pheromone components by lucerne weevils. researchgate.net

Sensory Evaluation: To determine which of the many volatile compounds are actually important to the aroma, Gas Chromatography-Olfactometry (GC-O) is used. In this technique, the effluent from the gas chromatograph is split and sent to both a mass spectrometer and a human assessor who describes the perceived odor at the exact time a compound elutes. This allows for the identification of "aroma-active" compounds. researchgate.net

For compounds that act as semiochemicals (like pheromones), techniques such as Electroantennography (EAG) can be used. EAG measures the average electrical response of an insect's entire antenna to a specific volatile compound, providing insight into which substances are detected by the insect. researchgate.net These approaches would be essential for any future investigation into the sensory properties of this compound.

Derivatization and Structure Activity Relationship Sar Investigations in a Chemical Context

Chemical Modification Strategies for 5-Hydroxy-4-methyl-6-hepten-3-one

The functional groups present in this compound—a secondary alcohol, a ketone, and a terminal alkene—are amenable to a variety of chemical transformations. These modifications allow for the systematic alteration of the molecule's steric and electronic properties.

The hydroxyl group can be a target for several reactions. Oxidation of the secondary alcohol would yield the corresponding dicarbonyl compound, 4-methyl-6-hepten-3,5-dione. Conversely, selective reduction of the ketone at the 3-position, while preserving the hydroxyl group, would lead to the formation of 4-methyl-6-hepten-3,5-diol. Esterification or etherification of the hydroxyl group can also be readily achieved to introduce a range of substituents, thereby modifying the compound's lipophilicity and hydrogen bonding capacity.

The ketone functionality is also a key site for derivatization. Nucleophilic addition reactions at the carbonyl carbon can introduce new carbon-carbon or carbon-heteroatom bonds. For instance, reaction with Grignard or organolithium reagents would lead to tertiary alcohols. The ketone can also be converted to an oxime or a hydrazone, which can serve as intermediates for further transformations.

The terminal alkene provides another avenue for modification. Hydrogenation of the carbon-carbon double bond would saturate the vinyl group, yielding 5-hydroxy-4-methylheptan-3-one. Epoxidation of the alkene would produce an epoxide, a versatile functional group that can undergo ring-opening reactions with various nucleophiles. Other electrophilic addition reactions, such as hydrohalogenation or hydration, can also be employed to functionalize the vinyl moiety.

The following table summarizes potential chemical modification strategies for this compound:

Functional Group Reaction Type Reagent(s) Expected Product
HydroxylOxidationPCC, DMP4-Methyl-6-hepten-3,5-dione
EsterificationAcyl chloride, Pyridine5-Acyloxy-4-methyl-6-hepten-3-one
EtherificationAlkyl halide, NaH5-Alkoxy-4-methyl-6-hepten-3-one
KetoneReductionNaBH₄4-Methyl-6-hepten-3,5-diol
Grignard ReactionR-MgBr3-Alkyl-5-hydroxy-4-methyl-6-hepten-3-ol
OximationH₂NOHThis compound oxime
AlkeneHydrogenationH₂, Pd/C5-Hydroxy-4-methylheptan-3-one
Epoxidationm-CPBA5-Hydroxy-4-methyl-3-oxo-6,7-epoxyheptane
HydrohalogenationHBr6-Bromo-5-hydroxy-4-methylheptan-3-one

Synthesis and Characterization of Structural Analogs

The synthesis of structural analogs of this compound is crucial for SAR studies. A notable example is the synthesis of the four stereoisomers of the saturated analog, 5-hydroxy-4-methyl-3-heptanone, a known aggregation pheromone for some weevil species. anu.edu.auresearchgate.net The synthesis of these stereoisomers has been achieved through various methods, including diastereoselective aldol (B89426) additions and biocatalytic reductions. anu.edu.au

For instance, the syn isomers can be prepared via a titanium tetrachloride-mediated aldol reaction of 3-pentanone (B124093) and propanal, followed by enzymatic resolution to separate the enantiomers. anu.edu.au The anti isomers can be synthesized using a magnesium bromide-mediated aldol reaction, again followed by enzymatic separation. anu.edu.au

The characterization of these analogs relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. For example, the coupling constants between protons on adjacent carbons can help determine the relative stereochemistry of the hydroxyl and methyl groups.

Below is a table of structural analogs and their reported or expected key NMR and MS data:

Compound Name Structure Key ¹H NMR Data (δ, ppm) Key ¹³C NMR Data (δ, ppm) Mass Spectrometry (m/z) Reference
This compoundthis compound5.8-6.0 (m, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH ₂), 4.1-4.3 (m, 1H, -CH(OH)-), 2.5-2.7 (m, 1H, -CH(CH₃)-), 2.4-2.6 (q, 2H, -C(=O)CH₂CH₃), 1.0-1.2 (d, 3H, -CH(CH ₃)-), 1.0-1.1 (t, 3H, -C(=O)CH₂CH ₃)~215 (C=O), ~140 (-CH=CH₂), ~115 (-CH=CH₂), ~75 (-CH(OH)-), ~50 (-CH(CH₃)-), ~35 (-C(=O)CH₂CH₃), ~15 (-CH(CH₃)-), ~8 (-C(=O)CH₂CH₃)142.10 [M]⁺PubChem CID: 545095
(4R,5S)-5-Hydroxy-4-methyl-3-heptanone(4R,5S)-5-Hydroxy-4-methyl-3-heptanone3.6-3.7 (m, 1H, -CH(OH)-), 2.5-2.6 (m, 1H, -CH(CH₃)-)~216 (C=O), ~73 (-CH(OH)-), ~50 (-CH(CH₃)-)144.12 [M]⁺ anu.edu.au
(4S,5R)-5-Hydroxy-4-methyl-3-heptanone(4S,5R)-5-Hydroxy-4-methyl-3-heptanone3.6-3.7 (m, 1H, -CH(OH)-), 2.5-2.6 (m, 1H, -CH(CH₃)-)~216 (C=O), ~73 (-CH(OH)-), ~50 (-CH(CH₃)-)144.12 [M]⁺ anu.edu.au
(4R,5R)-5-Hydroxy-4-methyl-3-heptanone(4R,5R)-5-Hydroxy-4-methyl-3-heptanone3.8-3.9 (m, 1H, -CH(OH)-), 2.4-2.5 (m, 1H, -CH(CH₃)-)~216 (C=O), ~75 (-CH(OH)-), ~49 (-CH(CH₃)-)144.12 [M]⁺ anu.edu.au
(4S,5S)-5-Hydroxy-4-methyl-3-heptanone(4S,5S)-5-Hydroxy-4-methyl-3-heptanone3.8-3.9 (m, 1H, -CH(OH)-), 2.4-2.5 (m, 1H, -CH(CH₃)-)~216 (C=O), ~75 (-CH(OH)-), ~49 (-CH(CH₃)-)144.12 [M]⁺ anu.edu.au

Theoretical Studies on Molecular Structure and Reactivity

While specific theoretical studies on this compound are not extensively documented, computational chemistry methods can provide valuable insights into its molecular structure, conformation, and reactivity. Density Functional Theory (DFT) calculations, for example, can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

The reactivity of the vinyl ketone moiety can be rationalized by examining the distribution of the frontier molecular orbitals (HOMO and LUMO). The LUMO is expected to be localized on the α,β-unsaturated ketone system, making the β-carbon susceptible to nucleophilic attack (Michael addition). The HOMO is likely to be associated with the π-system of the double bond and the lone pairs on the oxygen atoms, indicating their propensity to react with electrophiles.

Theoretical studies on related systems, such as the Nazarov cyclization of aryl vinyl ketones, have demonstrated the utility of computational methods in understanding reaction mechanisms and predicting stereochemical outcomes. Similar approaches could be applied to this compound to investigate the transition states of its various potential reactions and to rationalize the diastereoselectivity observed in the synthesis of its analogs.

Research into its Interactions with Other Chemical Entities

The interaction of this compound and its analogs with other chemical entities is a key area of research, particularly in the context of their biological activity. The saturated analog, 5-hydroxy-4-methyl-3-heptanone, is a known aggregation pheromone, which signifies a highly specific interaction with a receptor protein in the antenna of the target insect. anu.edu.au This interaction is dependent on the precise stereochemistry of the molecule, highlighting the importance of the spatial arrangement of the functional groups for biological recognition.

The α,β-unsaturated ketone functionality present in this compound is a well-known Michael acceptor. This makes the molecule susceptible to covalent modification by nucleophilic residues in biological macromolecules, such as the thiol group of cysteine in proteins. nih.govmdpi.com This type of interaction can lead to the irreversible inhibition of enzymes or the modulation of receptor activity. For instance, several natural products containing an α,β-unsaturated ketone moiety have been shown to covalently bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

In a different context, α-hydroxy ketones can be quantified using the bicinchoninic acid (BCA) assay. This analytical method is based on the reduction of Cu²⁺ to Cu⁺ by the α-hydroxy ketone, followed by the chelation of Cu⁺ by the BCA reagent to produce a colored complex. This demonstrates a specific chemical interaction that is useful for analytical purposes.

Future Research Directions and Emerging Applications in Chemical Sciences

Unexplored Biosynthetic Pathways and Potential Genetic Engineering Approaches

The precise biosynthetic pathway of 5-Hydroxy-4-methyl-6-hepten-3-one within the Sitophilus weevil remains largely uncharted territory. While the synthesis of its close analogue, sitophilure (B1203871) (5-hydroxy-4-methyl-3-heptanone), has been extensively studied, the natural enzymatic processes leading to the creation of the 6-hepten-3-one isomer are yet to be fully elucidated. It is hypothesized that the pathway likely involves fatty acid metabolism, with key enzymatic steps including desaturation and reduction to form the characteristic keto-alcohol structure. Identifying the specific desaturases and reductases responsible for the formation of this pheromone is a critical area for future research.

The burgeoning field of synthetic biology offers exciting prospects for the sustainable production of this compound. Researchers are exploring the heterologous expression of insect pheromone biosynthetic genes in plant-based systems, effectively turning plants into "biofactories". earth.comazolifesciences.com This approach has been successfully demonstrated for other insect pheromones, where genes encoding for key enzymes are introduced into plants like Nicotiana benthamiana or oilseed crops like Camelina sativa. nih.govmdpi.comscienceopen.com A critical aspect of this research involves fine-tuning the expression of these genes to maximize pheromone yield without negatively impacting plant growth. earth.com Identifying the specific genes from Sitophilus species responsible for producing this compound would be the first step towards developing genetically engineered plants capable of its large-scale, cost-effective, and environmentally friendly production. researchgate.netmdpi.com This would eliminate the reliance on traditional, often complex and expensive, chemical synthesis methods. earth.com

Advanced Analytical Techniques for Trace Analysis and Isotopic Profiling

The detection and quantification of this compound, which is often present in trace amounts in complex biological and environmental matrices, necessitates the use of highly sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of such volatile compounds. nih.govresearchgate.net For the separation of its different stereoisomers, which can have distinct biological activities, chiral gas chromatography columns are essential. gcms.cznih.govlibretexts.org The development of comprehensive chiral GC-MS/MS and LC-MS/MS methods will be crucial for the precise identification and quantification of each enantiomer, even at very low concentrations. nih.gov

Isotopic profiling, through the use of stable isotope labeling, presents a powerful tool for elucidating the biosynthetic pathway and metabolic fate of this compound. nih.gov By feeding insects with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can trace the incorporation of these isotopes into the final pheromone molecule. nih.govyoutube.com This allows for the identification of the building blocks and the enzymatic reactions involved in its biosynthesis. nih.gov Advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can even be used to image the distribution of isotopes within specific tissues or cells. youtube.com Furthermore, isotopic labeling can be instrumental in understanding the environmental degradation and fate of this semiochemical. nih.gov

Analytical TechniqueApplication in this compound Research
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of different stereoisomers. gcms.cznih.govlibretexts.org
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Highly selective and sensitive quantification of trace amounts. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of less volatile derivatives and complementary to GC-MS/MS. nih.gov
Stable Isotope Labeling Elucidation of biosynthetic pathways and metabolic fate. nih.govnih.gov
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) Imaging the subcellular localization of isotopic labels. youtube.com

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its stereoisomers is an active area of research, with a growing emphasis on the principles of green chemistry. Traditional synthetic routes can be lengthy and may involve the use of hazardous reagents. researchgate.net In contrast, biocatalysis offers a more sustainable and environmentally benign alternative. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes, like ketoreductases (KREDs), has shown great promise in the asymmetric reduction of ketone precursors to yield the desired chiral alcohol with high enantioselectivity. scienceopen.comnih.govresearchgate.netmdpi.com These enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis. mdpi.com

The synthesis of silver nanoparticles using plant extracts, another green approach, has been explored for the control of the rice weevil, Sitophilus oryzae, a pest that utilizes a related pheromone. informaticsjournals.co.innih.govresearchgate.net While not directly a synthesis of the pheromone itself, it highlights the trend towards using biological and green-synthesized materials in pest management strategies related to this insect. Future research will likely focus on developing one-pot cascade reactions that combine photocatalysis and biocatalysis to create even more efficient and sustainable synthetic routes to chiral hydroxysulfones and similar compounds. mdpi.com

Expanding Understanding of its Role in Complex Ecological Interactions and Semiochemistry

This compound is known to function as an aggregation pheromone for weevils of the genus Sitophilus, such as the maize weevil (Sitophilus zeamais) and the rice weevil (Sitophilus oryzae). nih.govresearchgate.netnih.govuni-lj.si This means it attracts both males and females of the species, leading to the formation of aggregations for mating and resource exploitation. nih.govuni-lj.si However, the role of this compound in the broader ecological context is likely more complex.

Semiochemicals rarely act in isolation. The behavioral response of insects to pheromones is often modulated by other chemical cues from the environment, particularly volatile compounds released from host plants. mdpi.comnih.govresearchgate.net Research has shown that the attraction of Sitophilus weevils to their aggregation pheromone is significantly enhanced by the presence of certain host plant volatiles. informaticsjournals.co.inresearchgate.net This synergistic effect suggests that the pheromone signals the presence of other weevils, while the plant volatiles indicate a suitable food source and oviposition site. Future studies will aim to identify the specific plant volatiles that act as synergists and to understand the neural mechanisms underlying this integrated signal processing. The identification of compounds that may act as anti-aggregation pheromones is also an area of interest. nih.gov

Interacting FactorEcological Significance
Host Plant Volatiles Synergistically enhance attraction to the aggregation pheromone, indicating a suitable habitat. mdpi.cominformaticsjournals.co.inresearchgate.net
Other Pheromone Components The presence of multiple stereoisomers can modulate the behavioral response. nih.gov
Natural Enemies Potential for predators and parasitoids to use the pheromone as a cue to locate their hosts.

Potential as a Chemical Precursor or Building Block in Advanced Organic Synthesis

The chiral nature of this compound makes it an attractive building block, or synthon, for the synthesis of other complex, biologically active molecules. researchgate.netmdpi.comnih.govorganic-chemistry.org Chiral hydroxy ketones are valuable intermediates in organic synthesis due to the presence of two functional groups that can be selectively modified. researchgate.netmdpi.comorganic-chemistry.orgorganic-chemistry.org The hydroxyl and keto groups provide handles for a variety of chemical transformations, allowing for the construction of intricate molecular architectures with specific stereochemistry.

While the direct use of this compound as a precursor in other syntheses is not yet widely documented, the potential is significant. The principles of chiral pool synthesis, where readily available chiral molecules are used as starting materials, support this notion. nih.gov The development of efficient synthetic methods to produce all possible stereoisomers of this compound further enhances its utility as a versatile chiral building block. nih.gov Future research is expected to explore the application of this and similar chiral hydroxy ketones in the synthesis of novel pharmaceuticals, agrochemicals, and other functional materials. researchgate.net

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